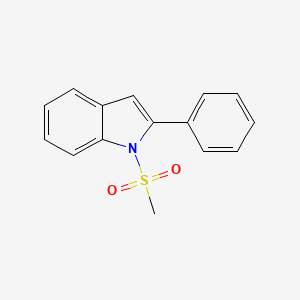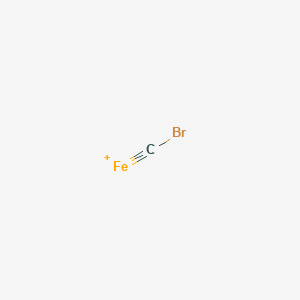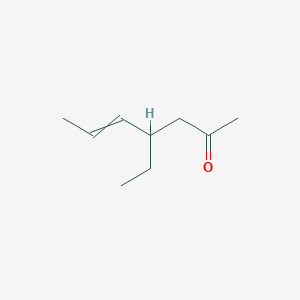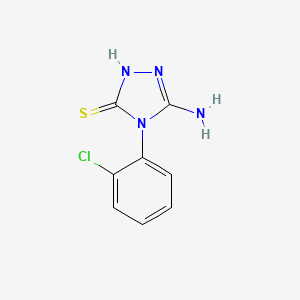
Carbonic acid;3-trimethoxysilylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;3-trimethoxysilylpropan-1-ol is a compound that combines the properties of carbonic acid and 3-trimethoxysilylpropan-1-ol. This compound is known for its unique chemical structure, which includes both a carbonic acid moiety and a trimethoxysilyl group. It is used in various scientific and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-trimethoxysilylpropan-1-ol typically involves the reaction of 3-trimethoxysilylpropan-1-ol with carbonic acid derivatives. One common method is the reaction of 3-trimethoxysilylpropan-1-ol with phosgene (carbonyl chloride) in the presence of a base, such as pyridine, to form the desired compound. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid;3-trimethoxysilylpropan-1-ol undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The compound can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.
Substitution: The carbonic acid moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers or networks.
Substitution: Substituted carbonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonic acid;3-trimethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of carbonic acid;3-trimethoxysilylpropan-1-ol involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in various applications, such as surface modification and the formation of siloxane-based materials. The carbonic acid moiety can also participate in reactions with nucleophiles, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar in structure but contains a thiol group instead of a hydroxyl group.
3-(Trimethoxysilyl)-1-propanamine: Contains an amine group instead of a hydroxyl group.
3-(Trimethoxysilyl)-1-propanol: Lacks the carbonic acid moiety.
Uniqueness
Carbonic acid;3-trimethoxysilylpropan-1-ol is unique due to the presence of both a carbonic acid moiety and a trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its ability to form strong bonds with different substrates and its reactivity with nucleophiles set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
88321-12-4 |
|---|---|
Molekularformel |
C13H34O11Si2 |
Molekulargewicht |
422.57 g/mol |
IUPAC-Name |
carbonic acid;3-trimethoxysilylpropan-1-ol |
InChI |
InChI=1S/2C6H16O4Si.CH2O3/c2*1-8-11(9-2,10-3)6-4-5-7;2-1(3)4/h2*7H,4-6H2,1-3H3;(H2,2,3,4) |
InChI-Schlüssel |
WXXPSLMMYSMWPM-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCO)(OC)OC.CO[Si](CCCO)(OC)OC.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)


![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)

![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)

![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)



![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
